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molecular formula C9H7ClN2O B1301443 5-Acetyl-2-chloro-6-methylnicotinonitrile CAS No. 121348-15-0

5-Acetyl-2-chloro-6-methylnicotinonitrile

Cat. No. B1301443
M. Wt: 194.62 g/mol
InChI Key: BPRSEFHIDZKEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04920136

Procedure details

9.5 g (48.8 mmol) of 3-acetyl-6-chloro-5-cyano-2-methyl-pyridine are dissolved in 180 ml of toluene, 9.5 g (0.109 mol) of morpholine are added, and the mixture is stirred at 90° C. for two hours. To work up, the mixture is evaporated, and the residue is suspended in water, filtered with suction and carefully washed with water. Re-crystallization from methanol/water is used for purification.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]([CH3:13])=[N:6][C:7](Cl)=[C:8]([C:10]#[N:11])[CH:9]=1)(=[O:3])[CH3:2].[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>C1(C)C=CC=CC=1>[C:1]([C:4]1[C:5]([CH3:13])=[N:6][C:7]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[C:8]([C:10]#[N:11])[CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C)(=O)C=1C(=NC(=C(C1)C#N)Cl)C
Name
Quantity
180 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 90° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is evaporated
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
carefully washed with water
CUSTOM
Type
CUSTOM
Details
Re-crystallization from methanol/water is used for purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)C=1C(=NC(=C(C1)C#N)N1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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